molecular formula C13H16O2 B8590902 7-tert-butyl-3-methyl-1-benzofuran-4-ol

7-tert-butyl-3-methyl-1-benzofuran-4-ol

Cat. No.: B8590902
M. Wt: 204.26 g/mol
InChI Key: PVOFUCUTLYIHHR-UHFFFAOYSA-N
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Description

7-tert-butyl-3-methyl-1-benzofuran-4-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 3-position, a hydroxyl group at the 4-position, and a tert-butyl group at the 7-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-3-methyl-1-benzofuran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Another approach involves the use of Friedel–Crafts reaction conditions and reductive desulfurization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-3-methyl-1-benzofuran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

7-tert-butyl-3-methyl-1-benzofuran-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-tert-butyl-3-methyl-1-benzofuran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without any substituents.

    4-Hydroxybenzofuran: Lacks the methyl and tert-butyl groups.

    7-tert-Butylbenzofuran: Lacks the hydroxyl and methyl groups.

Uniqueness

7-tert-butyl-3-methyl-1-benzofuran-4-ol is unique due to the specific combination of substituents on the benzofuran ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

7-tert-butyl-3-methyl-1-benzofuran-4-ol

InChI

InChI=1S/C13H16O2/c1-8-7-15-12-9(13(2,3)4)5-6-10(14)11(8)12/h5-7,14H,1-4H3

InChI Key

PVOFUCUTLYIHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C=CC(=C12)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-4-hydroxy-7-tert-butylbenzofuran-2-carboxylic acid (0.250 g, 1.0 mmol), quinoline (0.75 mL), and copper powder (0.064 g, 1.0 mmol) was heated to 210° C. until gas evolution ceased (about 10 minutes) and then poured into 2N HCl (15 mL). Carbon tetrachloride (15 mL) was added and the biphasic mixture was filtered through celite. The layers were separated and the aqueous layer extracted with an additional portion of carbon tetrachloride (15 mL). The combined extracts were dried (Na2SO4) and concentrated. Flash chromatography using 10% ethyl acetate in hexane as eluant afforded 3-methyl-4-hydroxy-7-tert-butylbenzofuran, compound 10a. Recrystallization from hexane provided analytically pure material. 1H NMR d 1.46 (9H, s), 2.43 (3H, s), 6.49 (1H, d, J=8 Hz), 6.98 (1H, d, J=8 Hz), 7.36 (1H, s).
Name
3-methyl-4-hydroxy-7-tert-butylbenzofuran-2-carboxylic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.064 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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